1,1,4,7,7-Pentamethyldiethylenetriamine

Catalog No.
S573632
CAS No.
3030-47-5
M.F
C9H23N3
M. Wt
173.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,4,7,7-Pentamethyldiethylenetriamine

CAS Number

3030-47-5

Product Name

1,1,4,7,7-Pentamethyldiethylenetriamine

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine

Molecular Formula

C9H23N3

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3

InChI Key

UKODFQOELJFMII-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)CCN(C)C

Synonyms

N,N,N',N'',N''-Pentamethyldiethylenetriamine

Canonical SMILES

CN(C)CCN(C)CCN(C)C

PMDTA as a Ligand in Organolithium Chemistry:

1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a valuable tool in organolithium chemistry due to its unique properties. It acts as a tridentate ligand, meaning it can form three coordinate covalent bonds with a central metal atom using three lone pairs of electrons from nitrogen atoms in its structure . This property allows PMDTA to stabilize highly reactive organolithium reagents, making them more selective and efficient for various organic reactions .

PMDTA's Role in Stabilizing Reactive Species:

PMDTA's bulky and flexible structure, combined with its basicity, provides excellent steric and electronic control around the metal center. This control helps prevent unwanted side reactions and promotes the desired reaction pathways. For instance, PMDTA is commonly used to stabilize highly reactive alkyllithium and aryllithium reagents, enabling their application in diverse organic transformations, including:

  • Alkylation reactions: PMDTA-stabilized organolithiums can efficiently transfer alkyl groups to various substrates, forming new carbon-carbon bonds .
  • Carbenoid reactions: PMDTA can stabilize carbenoid intermediates, facilitating reactions like cyclopropanation and homologation .
  • Metal-mediated polymerizations: PMDTA finds use in controlled/living polymerizations mediated by organolithium catalysts, enabling the synthesis of well-defined polymers with controlled architecture .

Advantages of PMDTA over Other Ligands:

Compared to other commonly used ligands in organolithium chemistry, PMDTA offers several advantages:

  • Enhanced stability: PMDTA's bulky structure provides superior steric protection for the metal center, leading to more stable and selective organolithium reagents .
  • Increased solubility: PMDTA often improves the solubility of organolithium compounds in organic solvents, facilitating their handling and use in reactions .
  • Tailoring reactivity: By adjusting the substituent groups on the PMDTA molecule, researchers can fine-tune the reactivity and selectivity of the resulting organolithium reagents .

Origin and Significance:

PMDTA is a synthetic compound not found naturally. It is a valuable research chemical due to its unique properties. Its significance lies in its role as a tridentate ligand in organolithium chemistry []. A tridentate ligand is a molecule that can bind to a central metal atom through three donor atoms. PMDTA's bulky and flexible structure, combined with its basicity, makes it ideal for stabilizing highly reactive organolithium reagents. These stabilized organolithium reagents are crucial for various organic synthesis reactions.

Molecular Structure Analysis:

PMDTA is a colorless liquid, although impure samples may appear yellowish []. Its key structural features include:

  • Three amine (NH2) groups, each bonded to two methyl (CH3) groups, forming a branched structure [].
  • A central ethylenediamine (CH2CH2NH2) backbone, connecting the three amine groups [].
  • The presence of three nitrogen atoms with lone pairs of electrons allows PMDTA to act as a tridentate ligand, donating electron density to a central metal atom [].

Chemical Reactions Analysis:

Synthesis:

The specific synthesis of PMDTA can vary, but a common method involves the reaction of 1,2-dichloroethane with excess dimethylamine [].

ClCH2CH2Cl + 6(CH3)2NH -> [(CH3)2NCH2CH2]2NCH3 + 2 NH4Cl

Reactions as a ligand:

PMDTA readily forms complexes with organolithium reagents. For example, it reacts with n-butyllithium (n-BuLi) to form a stable organolithium complex:

n-BuLi + PMDTA -> Li(PMDTA) + n-Butane

This complex can then be used in various organic synthesis reactions, such as alkylations and metalations.

Decomposition:

Under strong acidic or basic conditions, PMDTA can decompose, breaking down the carbon-nitrogen bonds in the molecule.

Physical and Chemical Properties:

  • Molecular Formula: C₉H₂₃N₃ []
  • Molar Mass: 173.3 g/mol []
  • Density: 830 kg/m³ []
  • Melting Point: Not reported
  • Boiling Point: 198 °C []
  • Solubility: Soluble in organic solvents like dichloromethane and diethyl ether []
  • Stability: Relatively stable under ambient conditions, but decomposes under strong acid or base [].

Mechanism of Action:

As a ligand, PMDTA binds to a central metal atom in an organolithium complex, donating electron density from its lone pairs. This stabilizes the highly reactive carbanion (carbon with a negative charge) in the organolithium reagent, making it more selective and easier to handle in organic synthesis reactions.

Safety and Hazards:

PMDTA is a hazardous compound and should be handled with appropriate precautions. It is:

  • Harmful if swallowed: Can cause irritation and inflammation of the digestive tract.
  • Toxic in contact with skin: Can cause severe skin burns and blisters.
  • Causes severe eye damage: Contact with PMDTA can cause permanent eye damage or blindness.
  • May cause respiratory irritation: Inhalation of PMDTA vapors can irritate the respiratory system.
  • Combustible liquid: PMDTA can ignite if exposed to heat or flame.

Physical Description

Liquid

XLogP3

0.3

UNII

3274UTY3HL

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3030-47-5

Wikipedia

N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine

General Manufacturing Information

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1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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